3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
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Overview
Description
3-(2,6-Difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a complex organic compound characterized by its unique structural components, including a difluorophenylsulfonamide group, a thiazolyl-substituted piperidine, and a propanamide backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often constructed through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Sulfonamide Formation: The difluorophenylsulfonamide group is introduced by reacting 2,6-difluorobenzenesulfonyl chloride with an amine precursor.
Amide Bond Formation: The final step involves coupling the sulfonamide and piperidine derivatives with a propanoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiazole and piperidine rings may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide: Similar structure but with chlorine atoms instead of fluorine.
3-(2,6-Difluorophenylsulfonamido)-N-(1-(pyridin-2-yl)piperidin-4-yl)propanamide: Similar structure but with a pyridine ring instead of a thiazole ring.
Uniqueness
The presence of fluorine atoms in 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide enhances its lipophilicity and metabolic stability compared to its chlorinated analogs. The thiazole ring provides additional sites for interaction with biological targets, potentially increasing its efficacy and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S2/c18-13-2-1-3-14(19)16(13)28(25,26)21-7-4-15(24)22-12-5-9-23(10-6-12)17-20-8-11-27-17/h1-3,8,11-12,21H,4-7,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOKPULFHBVDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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